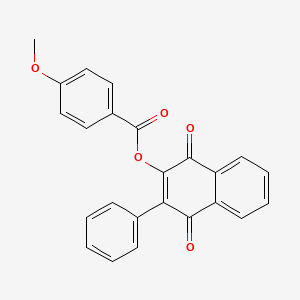
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of naphthoquinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized naphthoquinone compounds .
Scientific Research Applications
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and damage to cellular structures. It can also inhibit key enzymes and disrupt cellular signaling pathways, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl isonicotinate
- 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl piperazinium salts
- 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl pyrimidine derivatives
Uniqueness
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methoxybenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxybenzoate group enhances its solubility and bioavailability, making it a promising candidate for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C24H16O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(1,4-dioxo-3-phenylnaphthalen-2-yl) 4-methoxybenzoate |
InChI |
InChI=1S/C24H16O5/c1-28-17-13-11-16(12-14-17)24(27)29-23-20(15-7-3-2-4-8-15)21(25)18-9-5-6-10-19(18)22(23)26/h2-14H,1H3 |
InChI Key |
LKIUGQZJNDPBTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















